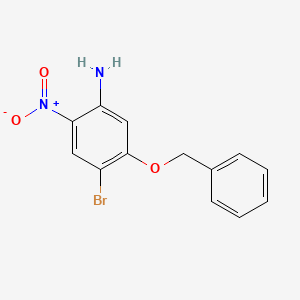

5-(Benzyloxy)-4-bromo-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

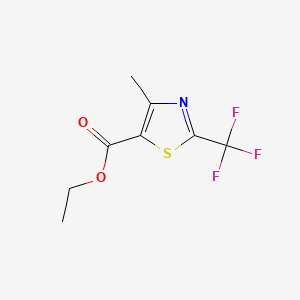

“5-(Benzyloxy)-4-bromo-2-nitroaniline” likely refers to an organic compound containing a benzyl ether group (benzyloxy), a bromine atom, a nitro group, and an aniline group. These functional groups suggest that the compound could be used in various organic synthesis reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized by reacting the corresponding alcohol with benzyl chloride . The bromo and nitro groups can be introduced using appropriate reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the benzyloxy, bromo, nitro, and aniline groups on the benzene ring. The exact structure would depend on the specific synthesis process .Chemical Reactions Analysis

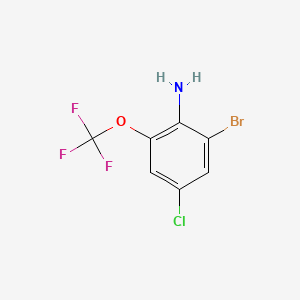

This compound could potentially participate in various organic reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications

Synthesis and Chemical Reactions

5-(Benzyloxy)-4-bromo-2-nitroaniline serves as a precursor in various chemical syntheses and reactions, highlighting its versatility in organic chemistry. For instance, it is used in the synthesis of aliphatic compounds with 1,5-syn-related methyl groups through reactions with aldehydes mediated by Bi(0), demonstrating useful levels of 1,5-stereocontrol favoring 1,5-anti-(E)-isomers. This showcases its role in the preparation of complex organic molecules with specific stereochemical configurations (Donnelly, Thomas, & Fielding, 2004).

Antimicrobial and Anti-tubercular Activities

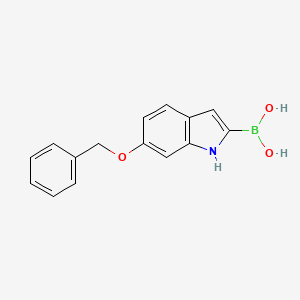

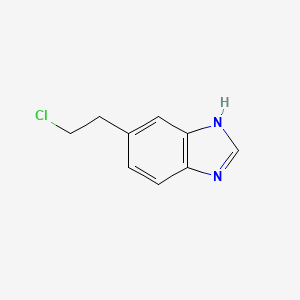

Derivatives of 5-(Benzyloxy)-4-bromo-2-nitroaniline, such as 2-styryl benzimidazoles, have been synthesized and evaluated for their in vitro antimicrobial and anti-tubercular activity. Screening against various bacterial strains and fungal strains has shown that certain compounds possess significant anti-tubercular activity and are effective against a panel of microorganisms, indicating the potential for developing new antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Spectroscopic Analysis and Molecular Interactions

Spectroscopic analysis of 4-benzyloxy-2-nitroaniline, a closely related compound, provides insight into its intra-molecular charge transfer interactions. Studies using various spectroscopic techniques, including FTIR, FT-Raman, and NMR, have explored the electronic structure and confirmed the existence of hydrogen bonds within the molecule. Such analyses are crucial for understanding the fundamental properties and reactivity of these compounds, potentially guiding their application in various scientific fields (Dhas, Joe, Roy, & Balachandran, 2015).

Pharmaceutical Research

In the realm of pharmaceutical research, 5-(Benzyloxy)-4-bromo-2-nitroaniline derivatives are investigated for their biological activities. For instance, benzimidazole derivatives synthesized from similar nitroaniline compounds have shown promising antioxidant activities. These studies underscore the potential of 5-(Benzyloxy)-4-bromo-2-nitroaniline and its derivatives in the development of new drugs with antioxidant properties (Archie, Das, Hossain, Kumar, & Rouf, 2016).

Material Science Applications

The structural and electronic properties of 5-(Benzyloxy)-4-bromo-2-nitroaniline derivatives also find applications in material science. For example, lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid have been synthesized to study the influence of substituents on luminescent properties. Such research demonstrates the utility of these compounds in the development of new materials with specific optical properties, contributing to advancements in fields such as optoelectronics and sensing technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-nitro-5-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-10-6-12(16(17)18)11(15)7-13(10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWGMXDNNTWKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681497 |

Source

|

| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-4-bromo-2-nitroaniline | |

CAS RN |

1255574-69-6 |

Source

|

| Record name | 5-(Benzyloxy)-4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)